2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide
Overview
Description
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide, also known as DNP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DNP is a potent uncoupler of oxidative phosphorylation, and its mechanism of action has been extensively studied.
Mechanism of Action
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide uncouples oxidative phosphorylation by acting as a protonophore. It allows protons to cross the mitochondrial inner membrane, which reduces the proton gradient that drives ATP synthesis. This results in an increase in metabolic rate and a decrease in ATP production. This compound has been shown to bind to the mitochondrial membrane proteins, specifically the ATP synthase, and disrupt the proton gradient.
Biochemical and physiological effects:
This compound has been shown to increase metabolic rate, leading to weight loss in animal models. It has also been shown to increase insulin sensitivity and improve glucose tolerance in diabetic animals. However, this compound can also cause side effects such as hyperthermia, sweating, tachycardia, and even death at high doses.
Advantages and Limitations for Lab Experiments
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide is a useful tool for studying mitochondrial function and metabolism. It can be used to investigate the effects of uncoupling oxidative phosphorylation on cellular metabolism and energy production. However, this compound is toxic and can cause side effects at high doses. It should be used with caution in lab experiments, and appropriate safety measures should be taken.
Future Directions
There are several areas of future research for 2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide. One area is the development of safer and more effective uncoupling agents for the treatment of obesity and metabolic disorders. Another area is the investigation of the role of mitochondrial dysfunction in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored.
Scientific Research Applications
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide has been used in scientific research as a tool to study mitochondrial function. It has been shown to uncouple oxidative phosphorylation, which is the process by which cells generate ATP from the energy released during the oxidation of nutrients. This compound disrupts this process by allowing protons to leak across the mitochondrial inner membrane, which reduces the proton gradient that drives ATP synthesis. This results in an increase in metabolic rate and a decrease in ATP production.
properties
IUPAC Name |
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O8/c1-25-10-4-5-11(14(8-10)26-2)16(20)17-9-6-12(18(21)22)15(27-3)13(7-9)19(23)24/h4-8H,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKPGJREGDSDOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C(=C2)[N+](=O)[O-])OC)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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